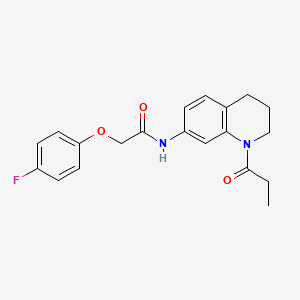
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, commonly referred to as CPT-11, is a novel compound that has been used in scientific research and in the laboratory setting. It is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. CPT-11 has numerous applications in the field of scientific research, including its use as an anticancer agent, as well as its potential use in the treatment of other diseases.
Mechanism of Action
CPT-11 acts as an inhibitor of topoisomerase I, an enzyme that is responsible for the unwinding of DNA during replication. CPT-11 binds to the enzyme and prevents it from functioning, thereby inhibiting the replication of the cancer cells.
Biochemical and Physiological Effects
CPT-11 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce the levels of certain proteins involved in the progression of certain types of cancer. In addition, CPT-11 has been shown to reduce inflammation and to have an anti-angiogenic effect. It has also been shown to have a number of beneficial effects on the immune system, such as increasing the production of cytokines and other immune-related proteins.
Advantages and Limitations for Lab Experiments
The use of CPT-11 in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is also relatively stable, making it easy to store and handle in the laboratory setting. In addition, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are also some limitations to its use in the laboratory setting. CPT-11 is a relatively toxic compound, and it must be handled with care to avoid any potential health risks. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain circumstances.
Future Directions
Although CPT-11 has been studied extensively, there are still many areas that require further research. For example, more research is needed to determine the optimal dose and schedule for its use in the treatment of cancer. In addition, further research is needed to determine the long-term effects of CPT-11, as well as its potential toxicities. Furthermore, further research is needed to determine the potential use of CPT-11 in combination with other drugs, as well as its potential use in the treatment of other diseases. Finally, further research is needed to better understand the mechanism of action of CPT-11, as well as to identify potential biomarkers for its use in the diagnosis and treatment of cancer.
Synthesis Methods
CPT-11 is synthesized through a series of reactions involving the reaction of 4-chloro-N-acetylphenoxyacetamide with 1-propanoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride. This reaction yields the desired CPT-11 compound, which can then be purified by chromatography.
Scientific Research Applications
CPT-11 has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including those of the colon, lung, and breast. It has also been shown to be effective in the treatment of certain types of leukemia. In addition to its use as an anticancer agent, CPT-11 has also been studied for its potential use in the treatment of other diseases, such as HIV and hepatitis C.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCULIJYEDNZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6569955.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6569957.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide](/img/structure/B6569971.png)
![N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6569972.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6569975.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![N-(4-bromophenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570000.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)




